Thalidomide-O-acetamido-C5-acid

PROTAC SAR Linker optimization

Thalidomide-O-acetamido-C5-acid is a synthetic, bifunctional building block for Proteolysis-Targeting Chimeras (PROTACs). It combines a cereblon (CRBN) E3 ligase ligand with a C5-aliphatic linker terminating in a carboxylic acid. The C5 exit vector geometry and linker composition critically influence ternary complex formation, target ubiquitination efficiency, and degradation potency. Systematic linker-length screening (C4, C5, C6, C8) with this acid-terminated handle allows researchers to identify optimal spacer distances for specific target proteins. The terminal carboxylic acid enables clean, one-step HATU/EDC coupling to target ligands bearing free amines—ideal when amine-to-carboxylic acid conjugation is incompatible (e.g., aniline-containing ligands). Changing from C4 to C5 exit vector can restore degradation activity where C4-linked constructs fail, making this compound a strategic tool for degrader optimization. Supplied with rigorous analytical QC (≥95% by HPLC).

Molecular Formula C21H23N3O8
Molecular Weight 445.4 g/mol
Cat. No. B14092164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-C5-acid
Molecular FormulaC21H23N3O8
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCC(=O)O
InChIInChI=1S/C21H23N3O8/c25-15-9-8-13(19(29)23-15)24-20(30)12-5-4-6-14(18(12)21(24)31)32-11-16(26)22-10-3-1-2-7-17(27)28/h4-6,13H,1-3,7-11H2,(H,22,26)(H,27,28)(H,23,25,29)
InChIKeyHRCDLLMFGHROIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-acetamido-C5-acid: A Rational Cereblon Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-O-acetamido-C5-acid is a synthetic, bifunctional building block for Proteolysis-Targeting Chimeras (PROTACs), combining a cereblon (CRBN) E3 ligase ligand derived from thalidomide with a C5-aliphatic linker terminating in a carboxylic acid. This compound facilitates the rational design of heterobifunctional degraders, where the C5 linker length and specific exit vector geometry can critically influence the formation of a productive ternary complex [1] [2]. It is supplied by multiple vendors with analytical purity typically ≥95%, as determined by HPLC .

Why Generic Substitution of Thalidomide-O-acetamido-C5-acid is Not Advisable


In-class substitution of PROTAC building blocks is a high-risk strategy for degrader development. The specific linker length, chemical composition, and exit vector (C4 vs. C5) from the thalidomide ring are not passive spacers but critical determinants of the ternary complex geometry, target ubiquitination efficiency, and degradation potency [1] [2]. A seemingly minor change to a C4 linker can alter the orientation of the target protein relative to the E3 ligase, potentially abolishing degradation or transforming a degrader into an ineffective molecular glue [1]. Therefore, a fixed linker composition is a parameter that directly impacts the success or failure of a PROTAC project.

Quantitative Evidence Guide for Selecting Thalidomide-O-acetamido-C5-acid over Analogs


Linker Exit Vector Geometry: C5 Linkage Enables Potent Degradation with Minimal Linker Length

The exit vector of the linker from the thalidomide ring (C4 vs C5) significantly impacts ternary complex formation and degradation potency. A structure-activity relationship (SAR) study on AURKA-targeting PROTACs demonstrated that attaching a PEG linker to the 5-position of thalidomide allowed for the identification of a potent degrader (DC50,24h 3.9 nM, Dmax 89%) with a linker as short as 2 PEG units [1]. The structural rationale for this difference is that the C5 vector projects the linker towards the solvent, facilitating a more permissive and efficient ternary complex geometry compared to the sterically more constrained C4 position [2].

PROTAC SAR Linker optimization

Linker Spacer Length: The C5 Aliphatic Spacer Provides a Defined 5-Carbon Trajectory

The compound contains a specific C5 aliphatic spacer, which is an intermediate length among common, commercially available thalidomide-acid linkers. In PROTAC design, linker length is a key variable for optimizing degradation efficiency, typically screened in increments [1]. A C5 spacer provides a longer physical reach than a C4 spacer (e.g., Thalidomide 4'-ether-alkylC4-acid) without the additional rotatable bonds and potential metabolic liabilities of a much longer C8 or PEG-based spacer .

PROTAC Linker Chemistry Pharmacokinetics

Chemoselective Handle: Terminal Carboxylic Acid for Robust Amide Conjugation

The terminal functional group is a free carboxylic acid, offering a high degree of synthetic utility for specific conjugation strategies. This differentiates it from close analogs that terminate in an amine (e.g., Thalidomide-O-acetamido-C5-amine, HCl salt) or a halide (e.g., Thalidomide-O-acetamido-C5-Br) . A carboxylate handle is specifically designed for stable amide bond formation with a target protein ligand bearing a primary or secondary amine, using standard peptide coupling reagents. This stands in contrast to the CuAAC click chemistry required for alkyne-terminated linkers or the SN2 chemistry for halide-terminated spacers.

Bioconjugation PROTAC Synthesis Chemical Handle

Cereblon Binding Affinity: Retained CRBN Engagement for Efficient Ubiquitination

The parent compound, thalidomide, binds to cereblon (CRBN) with a reported Kd of approximately 250 nM [1]. While direct binding data for the full Thalidomide-O-acetamido-C5-acid conjugate is not publicly available, the critical phthalimide ring of thalidomide, which is the key pharmacophore for CRBN binding, remains unsubstituted in this building block. This suggests that the conjugate retains its high-affinity interaction with the E3 ligase, a foundational requirement for any CRBN-recruiting PROTAC. This unimpeded binding interface contrasts with some analogs that incorporate modifications directly on the phthalimide ring, which may modulate neosubstrate specificity.

E3 Ligase Binding Cereblon Ubiquitination

Primary Application Scenarios for Thalidomide-O-acetamido-C5-acid in Drug Discovery


Medicinal Chemistry: Linker Length SAR Libraries for CRBN-Recruiting PROTACs

The compound is specifically designed for systematic linker length screening in PROTAC development. A research team can build a library where only the linker length varies (e.g., C4, C5, C6, C8 spacers) to determine the optimal distance for ternary complex formation with a specific target protein [1]. The use of a consistent C5 exit vector with different linker compositions ensures that the observed changes in degradation potency (DC50) and efficacy (Dmax) are attributable to linker length and not a change in binding geometry.

Chemical Biology Probe Development: C5 Exit Vector-Dependent Degraders

For exploring targets where the C4 exit vector leads to poor degradation profiles, the C5-linked compound provides an alternative geometry. Research has shown that the C5 position can enable effective degradation with shorter, more drug-like linkers compared to the C4 position [1]. This makes it a superior tool for developing chemical probes with improved physicochemical properties, especially when linker length optimization for C4-based constructs has failed to yield a potent degrader.

Synthetic Chemistry: Amide Bond Formation with Amino-Functionalized Payloads

The terminal carboxylic acid handle is ideal for covalently linking to target protein ligands that feature a free amine group. This enables a clean, one-step coupling reaction using standard HATU or EDC/HOBt chemistry. This procurement strategy is specifically chosen when the target ligand contains an amine functional group that is incompatible with amine-to-carboxylic acid conjugation (e.g., an aniline), making the acid-terminated linker the only viable option among C5-spacer variants .

Targeted Protein Degradation: Neosubstrate Selectivity Profiling

Different exit vectors on the thalidomide scaffold are known to influence neosubstrate degradation profiles. A degrader built with this C5-linked conjugate can be used in chemical biology to profile its neosubstrate degradation landscape against analogs built with C4 linkers. This head-to-head comparison is critical for understanding and exploiting the subtle differences in E3 ligase engagement that dictate degradation selectivity, a cornerstone of rational degrader design [2].

Quote Request

Request a Quote for Thalidomide-O-acetamido-C5-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.